molecular formula C9H7ClN2 B2724190 (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile CAS No. 107840-43-7

(2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile

Cat. No.: B2724190
CAS No.: 107840-43-7
M. Wt: 178.62
InChI Key: KJYOCBARUBWAHD-UHFFFAOYSA-N
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Description

(2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile is a chiral acrylonitrile derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound belongs to the 2-phenylacrylonitrile class, which has been identified as a promising scaffold in the development of novel anticancer agents. Research indicates that such compounds function by targeting the Arylhydrocarbon Receptor (AhR), a transcription factor recognized as a potential new target for treating breast cancer, including triple-negative subtypes that have limited current treatment options . These acrylonitrile-based AhR ligands have demonstrated promising and selective cytotoxicity against cancerous cell lines, such as MCF-7 breast cancer cells, while sparing normal, non-cancerous cells . Acrylonitrile derivatives are highly valuable in synthetic organic chemistry due to the reactivity of both the olefin and nitrile functional groups, allowing for further catalytic transformations such as enantioselective hydrogenation or conjugate additions . The nitrile group (CN) itself plays a crucial role in many pharmaceutically important compounds, contributing to their biological activity and serving as a key structural motif in several FDA-approved drugs . Related acrylonitrile structures are found in therapeutic agents like rilpivirine, used for HIV infections, and trilostane, used for Cushing's syndrome and breast cancer, underscoring the therapeutic potential of this chemical class . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex bioactive molecules. It is supplied as For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-5H,12H2/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYOCBARUBWAHD-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC#N)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C\C#N)/N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107840-43-7
Record name 3-amino-3-(4-chlorophenyl)prop-2-enenitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile typically involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product through a Knoevenagel condensation reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and functional features of (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile with analogous compounds:

Compound Name (CAS) Molecular Formula Key Substituents Physical/Chemical Properties Biological Activity/Reactivity
Target compound (25354-58-9) C₉H₇ClN₂ 4-ClPh, NH₂ Not reported; predicted moderate lipophilicity Potential Michael acceptor; unconfirmed bioactivity
(2E)-2-(4-ClPh)-3-[(2-ClPh)amino]prop-2-enenitrile (338403-12-6) C₁₅H₁₀Cl₂N₂ 4-ClPh, 2-ClPh-NH Density: 1.345 g/cm³; pKa: -2.85 Likely enhanced lipophilicity due to dual Cl
(2Z)-2-(4-ClPh)-3-(3-NO₂Ph)prop-2-enenitrile (104089-72-7) C₁₅H₈ClN₂O₂ 4-ClPh, 3-NO₂Ph (Z-isomer) Electron-deficient; reactive nitro group Potential use in electrophilic reactions
(2E)-3-[(4-ClPh)amino]-2-(thiophen-3-yl)prop-2-enenitrile (477851-21-1) C₁₃H₈ClN₂S 4-ClPh-NH, thiophene Predicted higher solubility due to S-heterocycle Unreported; possible CNS activity
CCG-63802 C₂₃H₁₆N₄O₂S Benzothiazole, pyrido[1,2-a]pyrimidinone Reactive α,β-unsaturated nitrile; cysteine-dependent RGS4 inhibitor; covalent binding to cysteine

Key Comparative Insights

Substituent Effects on Bioactivity
  • Chlorophenyl vs. Dichlorophenyl: In cinnamanilide derivatives, 3,4-dichlorophenyl analogues exhibit broader antiplasmodial activity compared to mono-chlorinated counterparts due to increased lipophilicity and target affinity . The target compound’s single 4-ClPh group may reduce potency but improve solubility.
Stereochemical and Electronic Considerations
  • E/Z Isomerism: The E-configuration in the target compound minimizes steric hindrance between substituents, unlike the Z-isomer in CAS 104089-72-7, where proximity of 4-ClPh and 3-NO₂Ph groups may hinder reactivity .
  • Electrophilic Reactivity: Analogues like CCG-63802 and CCG-63808 leverage the α,β-unsaturated nitrile group as a Michael acceptor for covalent inhibition of RGS proteins. The target compound’s amino group may attenuate this reactivity, reducing off-target effects .
Physicochemical Properties
  • Lipophilicity : Dichlorinated derivatives (e.g., CAS 338403-12-6) exhibit higher logP values than the target compound, favoring membrane permeability but risking toxicity .
  • Solubility : Thiophene-containing analogues (e.g., CAS 477851-21-1) may demonstrate improved aqueous solubility due to sulfur’s polarizability .

Biological Activity

(2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile, an organic compound with significant biological activity, has garnered attention for its potential applications in medicinal chemistry. This compound is characterized by its unique structural properties, which include a prop-2-enenitrile backbone and a para-chlorophenyl group. Its molecular formula is C10H10ClN, and it is primarily studied for its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. The mechanism of action is believed to involve disruption of cellular processes critical for pathogen survival, possibly through enzyme inhibition or interference with nucleic acid synthesis.

Anticancer Potential

The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth. Specific pathways affected include those related to cell cycle regulation and apoptosis, although detailed mechanisms remain to be fully elucidated.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions may lead to the inhibition of key enzymes involved in metabolic processes or the modulation of receptor activity. The exact molecular targets are still under investigation, but they are likely related to pathways involved in inflammation and cell proliferation.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against various pathogens, including Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.
  • Cancer Cell Line Studies : In vitro studies using human breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 30 µM. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, suggesting that the compound may trigger programmed cell death pathways.

Data Tables

Biological Activity Effect Concentration (µg/mL) Reference
AntimicrobialInhibition of S. aureus growth50
AntimicrobialInhibition of E. coli growth50
AnticancerDecrease in breast cancer cell viability20 - 30

Applications in Medicine

Due to its promising biological activities, this compound is being explored as a potential lead compound for drug development. Its structural features make it a candidate for further modifications aimed at enhancing efficacy and reducing toxicity. Ongoing research aims to elucidate its pharmacokinetic properties and optimize its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile?

  • Methodological Answer : The compound can be synthesized via a base-catalyzed condensation reaction between 4-chlorobenzaldehyde and malononitrile, followed by amination. Ethanol or methanol is typically used as the solvent under reflux conditions (60–80°C). Ammonia or primary amines serve as the amino source. Yield optimization requires strict control of reaction time (4–6 hours) and stoichiometric ratios (1:1.2 aldehyde to malononitrile) .

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : The (E)-configuration of the double bond is confirmed by coupling constants (J = 12–16 Hz for trans protons in 1^1H NMR). The nitrile group appears as a sharp singlet at ~2200 cm1^{-1} in IR.
  • Mass Spectrometry : Molecular ion peaks ([M+H]+^+) are observed at m/z consistent with the molecular formula C9_9H7_7ClN2_2.
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL software (via OLEX2 interface) confirms spatial arrangement. For example, related chlorophenyl analogs show C–Cl···π and π–π stacking interactions (3.5–3.8 Å distances) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : In vitro screening against cancer cell lines (e.g., MCF-7, HeLa) reveals moderate cytotoxicity (IC50_{50} = 10–50 µM). Activity is attributed to the electron-withdrawing 4-chlorophenyl group enhancing electrophilicity, enabling interactions with cellular targets like kinases. Assays should include positive controls (e.g., doxorubicin) and measure apoptosis via flow cytometry .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap). The nitrile group lowers LUMO energy (~2.5 eV), favoring nucleophilic attack.
  • AIM Analysis : Bond critical points (BCPs) reveal weak hydrogen bonds (e.g., N–H···N) with ρ(r) ≈ 0.02–0.03 a.u., critical for crystal packing .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., serum concentration, incubation time) or impurities. For validation:

  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity.
  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 4-fluorophenyl or trifluoromethyl derivatives). The 4-chlorophenyl group’s lipophilicity (ClogP ≈ 2.8) may enhance membrane permeability versus polar substituents .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amino) to mask reactivity.
  • Co-crystallization : Stabilize the nitrile moiety via co-formers (e.g., carboxylic acids) forming hydrogen bonds. Thermal analysis (DSC/TGA) monitors stability up to 150°C .

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